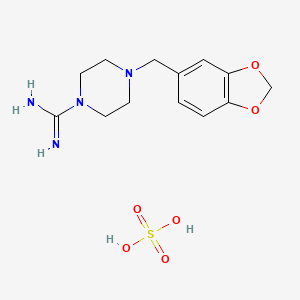

![molecular formula C9H7BrN2O2 B1379883 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol CAS No. 1199773-76-6](/img/structure/B1379883.png)

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

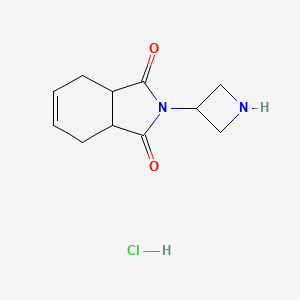

“[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” is a chemical compound with the empirical formula C6H6BrNO . It is also known by the synonyms 2-Bromo-5-(hydroxymethyl)pyridine and 2-Bromopyridine-5-methanol . The compound has a molecular weight of 188.02 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOCc1ccc(Br)nc1 . This indicates that the molecule contains a hydroxymethyl group (OH) attached to a bromopyridine ring . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 46-50 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterisation

The chemical compound “[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” finds its applications in the field of synthetic chemistry, primarily as a precursor or an intermediate in the synthesis of more complex molecules. For instance, the thermal decomposition of bromo-pyridine derivatives under specific conditions can lead to the formation of pyridylcarbene intermediates, which further react to form various bromo-vinylpyridine derivatives and other complex structures (B. Abarca, R. Ballesteros, & F. Blanco, 2006). Additionally, the condensation reactions of similar pyridyl derivatives have been reported to yield unexpected compounds, providing insights into reaction mechanisms and the synthesis of new materials (M. Percino, V. Chapela, & Cecilia Rodríguez-Barbarín, 2005).

Catalytic Applications and Molecular Docking Studies

Compounds structurally related to “this compound” have also been investigated for their potential catalytic properties and as ligands in molecular docking studies. For example, coumarin fused oxazoles, sharing a similar heterocyclic structure, have been explored as photosensitive units for carboxylic acid groups, demonstrating potential in photolysis-based applications (A. Soares, G. Hungerford, S. Costa, & M. Gonçalves, 2017). Furthermore, the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has been studied for their anticancer and antimicrobial activities, showing the relevance of oxazole derivatives in pharmaceutical research (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Advanced Material Synthesis

Additionally, the incorporation of pyridyl and oxazole moieties into larger molecular frameworks has been pursued to develop materials with novel properties. For instance, lanthanide complexes involving bis-1,2,3-triazole-bipyridine ligands, which could be structurally related to the compound , have been characterized for their potential in actinide/lanthanide separation processes (J. Muller, Shane S. Galley, T. Albrecht‐Schmitt, & K. Nash, 2016). This indicates the compound’s potential utility in the development of efficient separation techniques, which are crucial in nuclear waste management and recycling processes.

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(6-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-9-2-1-6(4-11-9)8-3-7(5-13)14-12-8/h1-4,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZKLAOSZJINGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NOC(=C2)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)

![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

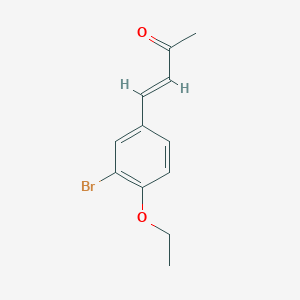

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)